molecular formula C15H8Cl2N2O3S B446322 3,4-Dichloro-N-(2-nitrophenyl)benzo[b]thiophene-2-carboxamide CAS No. 332382-11-3

3,4-Dichloro-N-(2-nitrophenyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B446322
CAS No.: 332382-11-3
M. Wt: 367.2g/mol
InChI Key: CZWOUHUDYMHOCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The carboxamide group can be introduced by reacting the benzo[b]thiophene core with a suitable amine, such as 2-nitroaniline, in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
  • The reaction is usually performed in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-N-(2-nitrophenyl)benzo[b]thiophene-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

  • Formation of the Benzo[b]thiophene Core:

    • The benzo[b]thiophene core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-bromo-3,4-dichlorobenzene, with sulfur and a base like sodium hydride.
    • The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (e.g., 150-200°C).

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-N-(2-nitrophenyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

  • Reduction:

    • The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
  • Substitution:

    • The chlorine atoms on the benzo[b]thiophene core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
  • Oxidation:

    • The benzo[b]thiophene core can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines or thiols with suitable bases, such as potassium carbonate.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products:

    Reduction: Amino derivatives.

    Substitution: Substituted benzo[b]thiophene derivatives.

    Oxidation: Sulfoxides or sulfones.

Scientific Research Applications

Chemistry:

  • The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology:

  • It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine:

  • Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

Industry:

  • The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-(2-nitrophenyl)benzo[b]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • 3,4-Dichlorobenzo[b]thiophene-2-carboxylic acid
  • 3,4-Dichloro-N-(2-aminophenyl)benzo[b]thiophene-2-carboxamide
  • 3,4-Dichloro-N-(4-nitrophenyl)benzo[b]thiophene-2-carboxamide

Comparison:

  • 3,4-Dichlorobenzo[b]thiophene-2-carboxylic acid: Lacks the nitrophenyl group, which may result in different biological activities and chemical reactivity.
  • 3,4-Dichloro-N-(2-aminophenyl)benzo[b]thiophene-2-carboxamide: Contains an amino group instead of a nitro group, which can affect its reduction and substitution reactions.
  • 3,4-Dichloro-N-(4-nitrophenyl)benzo[b]thiophene-2-carboxamide: The position of the nitro group on the phenyl ring can influence its electronic properties and reactivity.

The unique combination of substituents in 3,4-Dichloro-N-(2-nitrophenyl)benzo[b]thiophene-2-carboxamide contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

332382-11-3

Molecular Formula

C15H8Cl2N2O3S

Molecular Weight

367.2g/mol

IUPAC Name

3,4-dichloro-N-(2-nitrophenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H8Cl2N2O3S/c16-8-4-3-7-11-12(8)13(17)14(23-11)15(20)18-9-5-1-2-6-10(9)19(21)22/h1-7H,(H,18,20)

InChI Key

CZWOUHUDYMHOCP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.